molecular formula C6H9BrO2 B1266238 2-Bromoethyl methacrylate CAS No. 4513-56-8

2-Bromoethyl methacrylate

Cat. No. B1266238
CAS RN: 4513-56-8
M. Wt: 193.04 g/mol
InChI Key: AOUSBQVEVZBMNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromoethyl methacrylate involves chemical reactions that introduce the bromoethyl group into the methacrylate molecule. One study describes the synthesis and polymerization of a related compound, 2-bromoethoxyphenoxyphosphoryl methacrylate, highlighting the methods used to introduce bromine-containing groups into methacrylate polymers for further functionalization and polymerization (Doiuchi, Nakaya, & Imoto, 1974).

Molecular Structure Analysis

The molecular structure of 2-bromoethyl methacrylate is crucial for its reactivity and properties. Its structure allows for the formation of polymers with specific functionalities. The bromine atom can be utilized for further chemical transformations, making it a versatile building block for polymer synthesis.

Chemical Reactions and Properties

2-Bromoethyl methacrylate undergoes various chemical reactions, including polymerization and copolymerization, to form polymers and copolymers with unique properties. Studies have detailed the thermal degradation of bromine-containing polymers, showing the mechanisms of decomposition and the formation of degradation products, indicating the stability and reactivity of these materials under heat (Grassie, Johnston, & Scotney, 1981).

Scientific Research Applications

1. Preparation in Microspheres and Surface Modification

2-Bromoethyl methacrylate (BEMA) has been utilized in the synthesis and crosslinking copolymerization to prepare bromoalkyl-functional microbeads. These microspheres, with accessible bromoethyl groups, are highly transparent and can serve as initiation sites for surface-initiated ATRP of glycidyl methacrylate or ring-opening polymerization of 2-methyl-2-oxazoline, leading to the generation of functional polymer brushes on their surfaces (Karagoz, Gunes, & Bıçak, 2010).

2. Sensing Nitroaromatic Explosives

Crosslinked 2-bromoethyl methacrylate polymer (PBEMA) microspheres exhibit fluorescence quenching in the presence of aromatic nitro compounds, such as TNT, DNT, and TNP, in aqueous media. This makes PBEMA microspheres a potential candidate for the detection of nitroaromatic explosives (Turhan, Tukenmez, Karagoz, & Bıçak, 2018).

3. Biocompatible Block Copolymers

2-Bromoethyl methacrylate plays a role in the synthesis of biocompatible block copolymers, particularly in the field of biomaterials. These copolymers have shown clinically proven benefits in various biomedical applications (Ma, Tang, Billingham, Armes, Lewis, Lloyd, & Salvage, 2003).

4. Enzyme Immobilization for Enhanced Stability

Bromide-functionalized microspheres prepared from BEMA have been used for the immobilization of α-amylase through adsorption and covalent cross-linking. This method has shown to enhance the enzyme's tolerance to pH and temperature variations, as well as improve its storage stability (Bayramoglu, Karagoz, Bıçak, & Arica, 2014).

Safety And Hazards

2-Bromoethyl methacrylate is classified under the GHS07 category . It has hazard statements H227, H315, and H319, indicating that it is combustible, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

2-bromoethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUSBQVEVZBMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27136-26-1
Record name 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID2063505
Record name 2-Bromoethyl methacrylate
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Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromoethyl methacrylate

CAS RN

4513-56-8
Record name 2-Bromoethyl methacrylate
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Record name 2-Bromoethyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester
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Record name 2-Bromoethyl methacrylate
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Record name 2-bromoethyl methacrylate
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Record name 2-BROMOETHYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

A reactor was charged with 12.50 g (100 mmol) of 2-bromoethanol and 100 ml of tetrahydrofuran (THF) at 0° C. in a nitrogen atmosphere. After the dropwise addition of 10.45 g (100 mmol) of methacrylic chloride and 11.13 g (110 mmol) of triethylamine, the mixture was reacted at 25° C. for 30 minutes with stirring. After completion of the reaction, the reaction mixture was concentrated under reduced pressure, and the residue was purified by distillation to obtain 17.30 g of 2-bromoethyl methacrylate shown by the following formula (M-20′) (yield: 90%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step Two
Quantity
11.13 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

An egg-plant type flask which contained benzene (500 ml) was charged with 2-bromoethanol (46.7 g, 0.37 mol) and triethylamine (29.1 g, 0.29 mol) and was capped with a rubber plug. Methacryloyl chloride (30 g, 0.29 mol) was added to the flask in ice water, using a syringe while being stirred with a stirrer. The stirring was continued for some time, and then, the mixture was warmed to a room temperature and was stirred overnight. Triethylamine hydrochloride was removed by suction filtration, and the mixture was washed three times with water (300 ml) to extract the unreacted substance. The mixture was transferred to a conical flask and was dried over anhydrous sodium sulfate. The mixture was concentrated by an evaporator under reduced pressure and purified by vacuum distillation to give a colorless and clear liquid (33.8 g) (yield: 61%).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step Two
Quantity
29.1 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromoethyl methacrylate
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Citations

For This Compound
333
Citations
B Karagoz, D Gunes, N Bicak - Macromolecular Chemistry and …, 2010 - Wiley Online Library
… In this report, we wish to introduce another functional monomer, 2-bromoethyl methacrylate (BEMA). Although synthesis and polymerization of this monomer has been reported10 some …
Number of citations: 18 onlinelibrary.wiley.com
VL Rao, GN Babu - European polymer journal, 1990 - Elsevier
Radical copolymerizations of methyl α-bromoacrylate, 2-bromoethyl methacrylate and 2,3-dibromopropyl methacrylate with vinyl triacetoxysilane (VTAS) were carried out in bulk at 60 ± …
Number of citations: 21 www.sciencedirect.com
MK Neo, SH Goh - Macromolecules, 1991 - ACS Publications
The miscibility behavior of poly (2-bromoethyl methacrylate)(PBEMA) with various polymethacrylates was investigated by differential scanning calorimetry. PBEMA is only miscible with …
Number of citations: 13 pubs.acs.org
N Grassie, A Johnston, A Scotney - Polymer Degradation and Stability, 1981 - Elsevier
… Films of a blend of equal weights of poly(2-bromoethyl methacrylate) (P2BEM) and poO,(methyl aoTlate) ( PMA) were prepared b)' evaporation of a solution in acetone. The principal …
Number of citations: 6 www.sciencedirect.com
N Grassie, A Johnston, A Scotney - Polymer Degradation and Stability, 1981 - Elsevier
… the products of thermal degradation of poly(2-bromoethyl methacrylate) (P2BEM) can be accounted … of 2bromoethyl methacrylate (2BEM) with methyl acrylate (MA) which should be 349 …
Number of citations: 6 www.sciencedirect.com
K Sugiyama, H Azuma, T Watanabe, T Ishizone… - Polymer, 2003 - Elsevier
… The anionic polymerizations of 2-chloroethyl methacrylate (1), 2-bromoethyl methacrylate (2), and 2-iodoethyl methacrylate (3) were carried out in THF at −78 C with 1,1-diphenyl-3-…
Number of citations: 13 www.sciencedirect.com
N Grassie, A Johnston, A Scotney - Polymer Degradation and Stability, 1982 - Elsevier
The principal products of thermal degradation of an equimolar copolymer of 2-bromoethyl methacrylate (2BEM) and styrene (S) are the two monomers and a chain fragment fraction …
Number of citations: 7 www.sciencedirect.com
N Grassie, A Johnston, A Scotney - European Polymer Journal, 1981 - Elsevier
… Abstract---Poly(2-bromoethyl methacrylate) degrades thermally … A 50/50 copolymer of 2-bromoethyl methacrylate and methyl … Poly(2-bromoethyl methacrylate) was prepared in solution …
Number of citations: 50 www.sciencedirect.com
N Grassie, A Johnston, A Scotney - Polymer Degradation and Stability, 1982 - Elsevier
… In this paper, previous work on the thermal degradation of poly(2-bromoethyl methacrylate) 1 (P2BEM), copolymers of 2-bromoethyl methacrylate (2-BEM) with methyl methacrylate 1 (…
Number of citations: 9 www.sciencedirect.com
SM Low, SH Goh, SY Lee, MK Neo - Polymer Bulletin, 1994 - Springer
Poly(N-vinyl-2-pyrrolidone) is miscible with poly(3-chloropropyl methacrylate), poly(2-bromoethyl methacrylate) and poly(2-iodoethyl methacrylate) as shown by the optical clarity and …
Number of citations: 8 link.springer.com

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